molecular formula C7H3BrF4O B1449954 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene CAS No. 1807026-35-2

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene

Cat. No.: B1449954
CAS No.: 1807026-35-2
M. Wt: 259 g/mol
InChI Key: OXLATYXOXMAMPP-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 2,3-difluoro-6-(difluoromethoxy)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic compounds.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or DMF.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene finds applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Biological Activity

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H3BrF4OC_7H_3BrF_4O. Its unique structure, featuring multiple fluorine atoms and a bromine atom on the benzene ring, suggests potential biological activity that warrants investigation. This article focuses on its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Molecular Structure

  • Molecular Formula : C7H3BrF4OC_7H_3BrF_4O
  • Canonical SMILES : BrC1=C(C(=C(C=C1F)F)OCC(F)(F)F)F

Physical Properties

PropertyValue
Molecular Weight241.00 g/mol
Boiling Point160 °C
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance lipophilicity and metabolic stability, which can influence pharmacokinetic properties.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that allow it to fit into enzyme active sites.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity by forming stable interactions through hydrogen bonding and halogen bonding mechanisms.

Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Drug Development

Research has explored the use of this compound as a scaffold in drug design. Its unique electronic properties make it a candidate for developing drugs targeting specific pathways in diseases such as tuberculosis and cancer. For instance, modifications of similar fluorinated compounds have shown enhanced potency against Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundBiological ActivityNotes
1-Bromo-2,3-difluorobenzeneModerate antimicrobial activityLacks difluoromethoxy group
4-(Methoxymethoxy)phenylmethanoneEnzyme inhibitorContains methoxymethoxy group
Trifluoromethyl-substituted compoundsEnhanced receptor bindingOften used in drug design

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-4(13-7(11)12)2-1-3(9)6(5)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLATYXOXMAMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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